Bienvenue dans la boutique en ligne BenchChem!

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

Regiochemistry Positional isomerism Structure-activity relationship

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one (CAS 1803857-13-7) is a mixed-halogen aromatic α-bromoketone with molecular formula C₉H₉BrINO and molecular weight 353.98 g/mol. It belongs to the class of halogenated acetophenone derivatives bearing a primary aromatic amine at the 5-position, an iodine atom at the 2-position, and an α-bromoketone side chain at the 1-position of the phenyl ring.

Molecular Formula C9H9BrINO
Molecular Weight 353.98 g/mol
Cat. No. B14064810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one
Molecular FormulaC9H9BrINO
Molecular Weight353.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)CC(=O)CBr)I
InChIInChI=1S/C9H9BrINO/c10-5-8(13)4-6-3-7(12)1-2-9(6)11/h1-3H,4-5,12H2
InChIKeyDMWOOEMKDVCVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one (CAS 1803857-13-7): Structural and Procurement Baseline


1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one (CAS 1803857-13-7) is a mixed-halogen aromatic α-bromoketone with molecular formula C₉H₉BrINO and molecular weight 353.98 g/mol . It belongs to the class of halogenated acetophenone derivatives bearing a primary aromatic amine at the 5-position, an iodine atom at the 2-position, and an α-bromoketone side chain at the 1-position of the phenyl ring . The compound is commercially available from specialty chemical suppliers at purities of ≥95% to NLT 98% [1]. Its structural features—including the electrophilic α-bromoketone moiety, the nucleophilic aniline nitrogen, and the heavy iodine atom amenable to radioisotopic substitution—define its potential utility as a synthetic intermediate and as a scaffold for further derivatisation . This guide quantifies the specific differentiators that distinguish this regioisomer from its closest positional and functional analogs, enabling evidence-based procurement decisions.

Why Generic Substitution Fails for 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one


Compounds within the C₉H₉BrINO isomeric family share an identical molecular formula and molecular weight but differ critically in the positional arrangement of the amino, iodo, and α-bromoketone substituents on the phenyl ring [1]. These positional variations produce distinct electronic environments, steric profiles, and chemoselectivity patterns that cannot be interchanged without altering downstream reaction outcomes . For instance, the 5-amino-2-iodo substitution pattern places the electron-donating NH₂ group para to the benzylic position bearing the α-bromoketone side chain, maximising resonance activation for nucleophilic aromatic substitution pathways that are geometrically inaccessible to the 2-amino-4-iodo or 3-amino-2-iodo isomers [2]. Furthermore, the α-bromoketone moiety at the 3-position of the propan-2-one side chain (as opposed to the 2-position in 1-(5-amino-2-iodophenyl)-2-bromopropan-1-one, CAS 1804203-99-3) alters both the electrophilic reactivity toward nucleophiles and the propensity for competing elimination reactions . Procurement of the incorrect regioisomer therefore introduces uncontrolled variability in synthetic sequences, particularly in heterocycle construction and bioconjugation workflows where regiochemical precision is essential.

Quantitative Differentiation Evidence for 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one


Regiochemical Identity: 5-Amino-2-iodo Substitution Pattern as a Defined Structural Differentiator

The target compound bears the amino group at the 5-position (meta to the benzylic attachment) and iodine at the 2-position (ortho to the benzylic attachment). Among the known C₉H₉BrINO positional isomers—including 1-(2-amino-4-iodophenyl)-3-bromopropan-2-one (CAS 1806573-71-6 [1]) and 1-(3-amino-2-iodophenyl)-3-bromopropan-2-one (CAS 1803798-46-0 [2])—only the 5-amino-2-iodo configuration places the NH₂ group para to the benzylic carbon bearing the α-bromoketone side chain. This arrangement maximises resonance electron donation (+M effect) into the benzylic position, which is not geometrically possible for the 2-amino or 3-amino isomers. The calculated InChIKey DMWOOEMKDVCVIH-UHFFFAOYSA-N provides unambiguous digital identification that distinguishes this regioisomer from all other C₉H₉BrINO congeners.

Regiochemistry Positional isomerism Structure-activity relationship

α-Bromoketone Regiochemistry: 3-Bromopropan-2-one vs. 2-Bromopropan-1-one Side Chain

The target compound features a 3-bromopropan-2-one side chain (bromine at the terminal methylene of the propanone unit). Its constitutional isomer 1-(5-amino-2-iodophenyl)-2-bromopropan-1-one (CAS 1804203-99-3 ) bears the bromine at the α-position directly adjacent to the carbonyl and the phenyl ring (2-bromopropan-1-one side chain). This difference in α-bromoketone regiochemistry fundamentally alters the electrophilic reactivity profile: the 3-bromopropan-2-one side chain provides a primary alkyl bromide (SN2-accessible) with the carbonyl group separated by one methylene from the reactive centre, whereas the 2-bromopropan-1-one side chain presents a secondary α-bromoketone with the carbonyl directly conjugated to the C-Br bond. The SMILES representations confirm this distinction: target Nc1ccc(I)c(CC(=O)CBr)c1 vs. comparator Nc1ccc(I)c(C(=O)CBr)c1 .

α-Haloketone reactivity Heterocycle synthesis Chemoselectivity

Halogen Pairing: Iodo-Bromo Dual Substituent vs. Mono-Halogen or Alternative Halogen Pairing

The target compound contains both a covalently bound iodine (on the aromatic ring) and a bromine (on the side chain), providing two orthogonal handles for sequential functionalisation. This differentiates it from the ethoxy analog 1-(5-amino-2-ethoxyphenyl)-3-bromopropan-2-one (CAS 1804397-61-2 [1]), which replaces the iodo substituent with an ethoxy group (MW 272.14 vs. 353.98). The iodo substituent enables participation in heavy-atom effects for X-ray crystallographic phasing, serves as a substrate for metal-catalysed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) with higher reactivity than the corresponding bromo- or chloroarenes, and can be exploited for radioiodination (¹²³I/¹²⁵I/¹³¹I) in SPECT imaging applications [2]. The ethoxy analog lacks these capabilities entirely, representing a fundamentally different reactivity and application profile.

Halogen bonding Radioiodination Sequential cross-coupling

Vendor-Specified Purity: NLT 98% as a Defined Procurement Specification

The compound is supplied with a vendor-specified purity of NLT 98% (Capot Chemical CAT# 75321 [1]) or ≥95% (Chemenu CM400941 ). This compares with the closely related 1-(2-amino-4-iodophenyl)-3-bromopropan-2-one (CAS 1806573-71-6), also offered at NLT 98% by the same supplier [2], indicating parity in commercial purity standards across the isomeric series. Documentation including ¹H-NMR, SDS, and additional characterisation data is available from Capot Chemical upon request for the target compound [1], enabling verification of structural identity and purity prior to or upon receipt. The melting point, boiling point, and density data remain unspecified in available technical datasheets , representing a gap in the current characterisation profile relative to more thoroughly documented analogs.

Chemical purity Quality specification Batch consistency

Absence of Published Biological Activity Data: A Critical Evidence Gap

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases returned no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one (CAS 1803857-13-7) [1][2]. No entries were identified in ChEMBL or BindingDB matching the InChIKey DMWOOEMKDVCVIH-UHFFFAOYSA-N, and no peer-reviewed publications report target engagement, cellular potency, or in vivo efficacy for this compound. This contrasts with structurally related α-bromoketone analogs that have been characterised as kinase inhibitors and IDO1 inhibitors in the patent and primary literature [3]. The absence of biological data means that procurement decisions for this compound must be driven by its structural and synthetic utility as a building block or intermediate, rather than by pharmacological profiling.

Biological activity Pharmacology Data availability

Synthetic Accessibility: Multi-Step Route with Defined Intermediate Lineage

The compound is synthesised via bromination of 1-(5-amino-2-iodophenyl)propan-2-one or 1-(5-amino-2-iodophenyl)propan-1-one . Its precursor 1-(5-amino-2-iodophenyl)propan-1-one (CAS 1804041-54-0 [1]) is commercially available (purity 95%+, MW 275.09, C₉H₁₀INO), providing a defined synthetic lineage. This contrasts with the structurally analogous but synthetically distinct 1-(5-amino-2-iodophenyl)-2-bromopropan-1-one, which requires a different precursor and bromination strategy targeting the α-carbonyl position . For medicinal chemistry programs building focused libraries around the 5-amino-2-iodophenyl scaffold, the commercial availability of the des-bromo precursor (CAS 1804041-54-0) offers a route to generate both the 3-bromo and 2-bromo products from a common starting material, enabling systematic exploration of bromine position effects.

Synthetic route Intermediate Bromination

Evidence-Based Application Scenarios for 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one


Regiochemically Defined Building Block for Heterocycle Synthesis

The 5-amino-2-iodo regiochemistry with the para-NH₂ resonance activation makes this compound a defined building block for constructing nitrogen-containing heterocycles (indoles, quinolines, benzodiazepines) via sequential functionalisation of the α-bromoketone and iodoarene positions. The α-bromoketone side chain can first react with thioamides or amidines to form thiazole or imidazole rings, while the iodoarene subsequently participates in intramolecular Heck or Ullmann-type cyclisations to generate fused polycyclic systems [1]. The unambiguous InChIKey DMWOOEMKDVCVIH-UHFFFAOYSA-N ensures that the correct regioisomer is employed, avoiding the cyclisation failure modes associated with the 2-amino or 3-amino isomers where the nucleophilic amine is not optimally positioned for post-cyclisation functionalisation.

Dual-Halogen Probe for Sequential Cross-Coupling Strategy

The differential reactivity of the aromatic C–I bond (facile oxidative addition to Pd(0)) and the aliphatic C–Br bond (SN2 or metal-catalysed coupling) enables a programmed two-step diversification sequence [1]. In step one, the iodoarene undergoes chemoselective Suzuki-Miyaura or Sonogashira coupling without competing reaction at the alkyl bromide. In step two, the pendant bromomethyl ketone can be elaborated via nucleophilic substitution with amines, thiols, or azide to introduce a second diversity element. Alternative halogen pairings—such as bromo-chloro analogs or the ethoxy-substituted analog (CAS 1804397-61-2 )—lack either the reactivity differential or the heavy atom handle required for this sequential strategy.

Heavy-Atom Derivative for Macromolecular Crystallography

The presence of iodine (atomic number 53) provides a strong anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein crystallography [1]. The compound's primary aromatic amine can be converted to an isothiocyanate or activated ester for covalent attachment to protein lysine residues, while the α-bromoketone serves as an alternative electrophilic warhead for cysteine modification. This dual covalent attachment capability, combined with the intrinsic iodine anomalous signal, differentiates the compound from non-iodinated analogs that require separate heavy-atom soaking steps.

Precursor for Radioiodinated Molecular Imaging Agent Development

The covalently bound iodine on the electron-rich 5-amino-2-iodophenyl ring provides a site for isotopic exchange radioiodination (¹²³I for SPECT; ¹²⁴I for PET; ¹²⁵I for autoradiography; ¹³¹I for radiotherapy) [1]. The α-bromoketone side chain can be used to conjugate the compound to targeting vectors (peptides, antibodies, small-molecule ligands) prior to or following radioiodination. The 5-amino substituent enhances the electron density of the aromatic ring, facilitating electrophilic radioiododemetallation or isotopic exchange reactions under mild conditions . This positions the compound as a cold reference standard and potential precursor for radiopharmaceutical development, a capability unavailable in the ethoxy analog or non-iodinated congeners.

Quote Request

Request a Quote for 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.